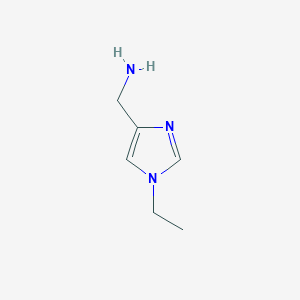
5-cyclopropyl-1,2-thiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropyl-1,2-thiazole-3-carboxylic acid (5-CPCA) is an organic compound belonging to the thiazole family of heterocyclic compounds. It is an important intermediate in the synthesis of various heterocyclic compounds. 5-CPCA has a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. It is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds.
Applications De Recherche Scientifique
5-cyclopropyl-1,2-thiazole-3-carboxylic acid has been studied extensively in the scientific research community. It has been used as a building block in the synthesis of a variety of heterocyclic compounds, including thiazolidinones and thiazolines. It has also been used as a starting material for the synthesis of a variety of drugs, such as antifungal agents and anti-inflammatory agents. In addition, this compound has been used in the synthesis of a variety of agrochemicals, such as herbicides, insecticides, and fungicides.
Mécanisme D'action
The mechanism of action of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid is not well understood. However, it is believed that the compound acts as an intermediate in the synthesis of various heterocyclic compounds. It is thought to act as an electrophile, donating a pair of electrons to form a covalent bond with an electron-rich substrate. This covalent bond is then broken and reformed in order to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to possess antifungal activity and to be toxic to some organisms, such as bacteria, fungi, and insects. In addition, this compound has been shown to possess anti-inflammatory and antinociceptive properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-cyclopropyl-1,2-thiazole-3-carboxylic acid in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and is widely available from chemical suppliers. Additionally, it is relatively stable and can be stored at room temperature.
However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound and can undergo decomposition at elevated temperatures. Additionally, it is highly toxic and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 5-cyclopropyl-1,2-thiazole-3-carboxylic acid. One possible direction is the development of new synthetic methods for the synthesis of heterocyclic compounds. Additionally, this compound could be used in the synthesis of new drugs and agrochemicals. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
5-cyclopropyl-1,2-thiazole-3-carboxylic acid can be synthesized by several methods. The most common method of synthesis is the cyclopropanation of 1,2-dithiolane-3-thione. The reaction is carried out in the presence of a base such as sodium hydroxide, potassium hydroxide, or lithium hydroxide. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures, such as 100-150°C. In addition, the reaction can be catalyzed by a variety of catalysts, such as palladium, nickel, or cobalt.
Propriétés
IUPAC Name |
5-cyclopropyl-1,2-thiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-7(10)5-3-6(11-8-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUCAOYRUEBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)










![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)